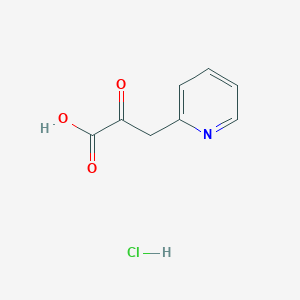

2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H7NO3 . It is also known as 3-(pyridin-3-yl)pyruvic acid, 3-Pyridinepropanoic acid, α-oxo-, and 2-oxo-3-(pyridin-3-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 338.8±25.0 °C and its predicted density is 1.334±0.06 g/cm3 . The pKa value is predicted to be 2.09±0.54 .Scientific Research Applications

Chemical Properties and Reactivity

Research on related pyridine compounds and derivatives shows a variety of chemical properties and reactivities that could inform the understanding of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. For instance, the study of Ru complexes highlights the acid-base properties and redox characteristics of related systems, which could suggest potential catalytic or redox applications for this compound in fields like water oxidation, oxygen reduction, or even in the formation of oxo-bridged dimers (Moyer & Meyer, 1981).

Catalytic Applications

Surface and catalytic properties of materials like Yttrium Oxide, when investigated through the reactions of pyridine, show the presence of Bronsted acid, Lewis acid, and basic sites. This implies that this compound could potentially be explored for its surface and catalytic properties, possibly in heterogeneous catalysis or as a catalyst support material, given its pyridine component (Hussein & Gates, 1998).

Biological and Pharmacological Activities

The diverse biological and pharmacological activities exhibited by 3-cyano-2-oxa-pyridines, such as antimicrobial, antidepressant, and anticancer activities, suggest that this compound could also have significant potential in medicinal chemistry and drug development. Its structural features may lend it properties useful in cancer therapy, diabetes, obesity control, or as cardiotonic agents (Bass et al., 2021).

Environmental Applications

Studies on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicate that pyridine derivatives can be effectively removed from water, highlighting potential environmental applications of this compound in water treatment and purification processes. The generation of hydroxyl radicals and the subsequent degradation of pyridine compounds suggest that similar compounds could be targets for advanced oxidation processes (Li et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVVKDSOFNBAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

![N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2692601.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)